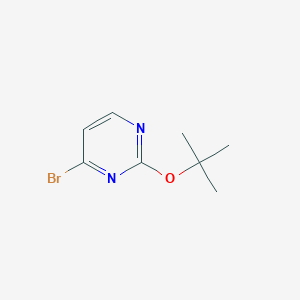

4-Bromo-2-(tert-butoxy)pyrimidine

CAS No.: 959240-97-2

Cat. No.: VC8335710

Molecular Formula: C8H11BrN2O

Molecular Weight: 231.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959240-97-2 |

|---|---|

| Molecular Formula | C8H11BrN2O |

| Molecular Weight | 231.09 |

| IUPAC Name | 4-bromo-2-[(2-methylpropan-2-yl)oxy]pyrimidine |

| Standard InChI | InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-10-5-4-6(9)11-7/h4-5H,1-3H3 |

| Standard InChI Key | VUEKMEFODVJTDN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC1=NC=CC(=N1)Br |

| Canonical SMILES | CC(C)(C)OC1=NC=CC(=N1)Br |

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-Bromo-2-(tert-butoxy)pyrimidine is C₈H₁₁BrN₂O, derived from the pyrimidine core (C₄H₃N₂) substituted with bromine and a tert-butoxy group. The tert-butoxy group introduces steric bulk, influencing the compound’s reactivity and solubility, while the bromine atom serves as a potential site for further functionalization via cross-coupling reactions .

Comparative Structural Analysis

The tert-butoxy group in 4-Bromo-2-(tert-butoxy)pyrimidine distinguishes it from analogs like 2-Bromo-4-(tert-butyl)pyrimidine, where a tert-butyl group (-C(CH₃)₃) is directly bonded to the ring . This oxygen-containing substituent enhances the compound’s polarity compared to purely hydrocarbon-substituted derivatives, potentially improving solubility in polar solvents.

Synthesis and Manufacturing

While no explicit synthesis route for 4-Bromo-2-(tert-butoxy)pyrimidine is documented, methodologies for analogous bromopyrimidines suggest feasible pathways. A plausible approach involves:

Nucleophilic Substitution on Pyrimidine

-

Starting Material: 2-Hydroxypyrimidine derivatives, such as 2-hydroxypyrimidine-4-boronic acid, could undergo etherification with tert-butyl bromide in the presence of a base like potassium carbonate.

-

Bromination: Subsequent bromination at the 4-position using bromine (Br₂) or N-bromosuccinimide (NBS) under radical or electrophilic conditions .

Multi-Step Synthesis from Mucobromic Acid

Adapting a protocol for 5-Bromo-2-tert-butyl-pyrimidine-4-carboxylic acid :

-

Condensation: React tert-butylcarbamidine hydrochloride with mucobromic acid (C₄H₂Br₂O₂) in ethanol using sodium ethoxide as a base.

-

Cyclization: Heat the mixture to form the pyrimidine ring, followed by acidification to precipitate the product.

-

Functionalization: Introduce the tert-butoxy group via alkylation or Mitsunobu reaction.

Critical Reaction Parameters:

-

Use of anhydrous solvents to avoid hydrolysis of intermediates.

Physicochemical Properties

Predicted properties for 4-Bromo-2-(tert-butoxy)pyrimidine, extrapolated from analogs:

The tert-butoxy group likely reduces crystallinity compared to tert-butyl-substituted analogs, as seen in 2-Bromo-4-(tert-butyl)pyrimidine, which has a reported melting point of 85–90°C .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

-

δ 80.5 ppm (tert-butoxy quaternary carbon).

-

δ 158–162 ppm (C2 and C4 pyrimidine carbons).

-

Mass Spectrometry (MS)

Applications and Research Significance

Pharmaceutical Intermediates

4-Bromo-2-(tert-butoxy)pyrimidine serves as a precursor for kinase inhibitors and antiviral agents. For example:

-

Anticancer Agents: Suzuki-Miyaura coupling with boronic acids introduces aryl groups at C4, enabling structure-activity relationship (SAR) studies .

-

Protease Inhibitors: The tert-butoxy group enhances metabolic stability by shielding the pyrimidine ring from oxidative degradation.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume